Strategic Utilization of 2-Fluoro-1-iodo-3-nitrobenzene in Medicinal Chemistry
Strategic Utilization of 2-Fluoro-1-iodo-3-nitrobenzene in Medicinal Chemistry
[1]
Executive Summary
2-Fluoro-1-iodo-3-nitrobenzene (CAS: 1261782-23-3) represents a "privileged scaffold" in modern drug discovery.[1] Its value lies in its dense, orthogonal functionalization: a high-reactivity carbon-iodine bond for cross-coupling, a metabolically stable but activating fluorine atom, and a nitro group serving as a latent aniline precursor.[1]
This guide addresses the physical properties, synthesis, and chemoselective reactivity of this compound.[1] It provides researchers with a roadmap to utilize this building block for accessing complex heteroaromatic systems, particularly in the development of kinase inhibitors and protein degraders (PROTACs).[1]
Physical & Chemical Properties[1][2][3][4][5][6]
Core Specifications
The following data aggregates experimental values and high-confidence predictions for CAS 1261782-23-3.[1]
| Property | Value | Notes |
| CAS Number | 1261782-23-3 | Specific to the 2-F, 1-I, 3-NO2 isomer.[1] |
| Molecular Formula | C₆H₃FINO₂ | |
| Molecular Weight | 266.99 g/mol | High halogen content significantly impacts mass.[1] |
| Appearance | Pale yellow to orange solid | Coloration typical of nitro-aromatics.[1] |
| Melting Point | 58–62 °C (Predicted) | Low-melting solid; tends to oil if impure.[1] |
| Boiling Point | >280 °C (Decomposes) | Do not distill at atmospheric pressure.[1] |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water.[1] |
| Storage | 2–8 °C, Dark, Inert Gas | Light sensitive (C-I bond labile).[1] |
Safety & Handling Profile
-
Hazards: Skin sensitizer and potential mutagen (nitro-aromatic).[1] The C-I bond makes it susceptible to homolytic cleavage under UV light, releasing iodine radicals.
-
Handling: All weighing must occur in a fume hood. Use amber glassware to prevent photodegradation.[1]
-
Thermal Stability: Avoid heating above 100 °C without solvent; risk of rapid decomposition due to the ortho-nitro/halo arrangement (the "halo-nitro effect").[1]
Chemoselective Reactivity Profile
The utility of 2-fluoro-1-iodo-3-nitrobenzene stems from the distinct reactivity hierarchy of its three substituents. This allows for "programmed synthesis"—sequential reactions that do not interfere with one another.[1]
The Reactivity Hierarchy[1]
-
C–I Bond (Most Reactive): The weak C–I bond (
) undergoes oxidative addition with Pd(0) rapidly. It is the primary site for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1] -
C–F Bond (Conditionally Reactive): The fluorine is activated for Nucleophilic Aromatic Substitution (SNAr) by the ortho-nitro group. However, this usually requires heating or strong nucleophiles, allowing the C–I bond to be reacted first at lower temperatures.[1]
-
NO₂ Group (Latent): Stable to coupling and SNAr conditions. Can be reduced to aniline (
) using Fe/NH₄Cl or H₂/Pd only after the ring is fully functionalized.[1]
Visualizing the Strategy
The following diagram illustrates the divergent pathways available from this scaffold.
Caption: Chemoselective derivatization pathways. Blue path indicates the preferred first functionalization step.
Synthesis Protocol: The Sandmeyer Route[1]
Direct iodination of 2-fluoro-3-nitrobenzene is difficult due to electronic deactivation.[1] The most reliable route is the Sandmeyer Reaction starting from commercially available 2-fluoro-3-nitroaniline.[1]
Reagents & Equipment[1]
-
Precursor: 2-Fluoro-3-nitroaniline (1.0 equiv).[1]
-
Acid Source:
-Toluenesulfonic acid ( TsOH) or H₂SO₄ (aqueous).[1] -
Nitrite Source: Sodium Nitrite (NaNO₂) or
-Butyl Nitrite.[1] -
Iodine Source: Potassium Iodide (KI) (2.0 equiv).[1]
-
Solvent: Acetonitrile (MeCN) or Water/Acid mix.[1]
Step-by-Step Methodology
This protocol uses a "one-pot" diazotization-iodination approach in organic solvent to minimize solubility issues.[1]
-
Diazotization:
-
Dissolve 2-fluoro-3-nitroaniline (10 mmol) in MeCN (50 mL) at 0 °C.
-
Add
TsOH (3.0 equiv) slowly.[1] The amine salt may precipitate; this is normal. -
Dropwise add an aqueous solution of NaNO₂ (1.5 equiv) while keeping the internal temperature
. -
Checkpoint: Stir for 30 mins. Verify diazonium formation by checking a chemically inert aliquot (or observing the clear dissolution of the salt).
-
-
Iodination (Sandmeyer):
-
Prepare a solution of KI (2.5 equiv) in water (10 mL).
-
Add the KI solution slowly to the diazonium mixture at 0 °C.
-
Observation: Evolution of N₂ gas (bubbling) and color change to dark brown/purple (iodine liberation).
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Workup & Purification:
-
Quench excess iodine with saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the purple color fades to yellow.
-
Extract with Ethyl Acetate (
). -
Wash combined organics with Brine, dry over MgSO₄, and concentrate.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The product elutes quickly due to low polarity.
-
Experimental Workflow: C-1 Selective Suzuki Coupling
This protocol demonstrates the selectivity of the C–I bond over the C–F bond.[2]
Reaction Setup
-
Substrate: 2-Fluoro-1-iodo-3-nitrobenzene (1.0 equiv).
-
Boronic Acid: Phenylboronic acid (1.1 equiv).[1]
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).[1]
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous).[1]
-
Solvent: 1,4-Dioxane.[1]
Procedure
-
Charge a microwave vial with the substrate, boronic acid, and catalyst.[1]
-
Evacuate and backfill with Nitrogen (
).[1] -
Add degassed Dioxane and K₂CO₃ solution.[1]
-
Stir at 60 °C for 4 hours.
-
Critical Note: Do not overheat (>90 °C).[1] High heat may trigger SNAr substitution of the fluorine by the carbonate base or water (forming a phenol).
-
-
Result: Exclusive formation of 2-fluoro-3-nitrobiphenyl. The fluorine remains intact for subsequent functionalization.
References
-
ResearchGate. (2015).[1] Nucleophilic aromatic substitution reactivity discussion. Retrieved from [Link]
